N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine
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Overview
Description
N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine is a compound that features a pyrrole ring substituted with three methyl groups and a cyclopentanamine moiety. Pyrrole derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine typically involves the condensation of a pyrrole derivative with a cyclopentanamine. One common method is the Paal–Knorr reaction, which involves the condensation of 2,5-dimethyl-1H-pyrrole with an appropriate amine under acidic conditions . Another approach involves the use of catalytic amounts of iron (III) chloride to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole oxides.
Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole oxides and related derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
1,2,5-trimethyl-1H-pyrrole: A simpler pyrrole derivative with similar biological activities.
Cyclopentanamine: The amine component of the compound, which can also exhibit biological activity.
Uniqueness
N-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]cyclopentanamine is unique due to the combination of the pyrrole and cyclopentanamine moieties, which can result in distinct biological and chemical properties compared to its individual components .
Properties
IUPAC Name |
N-[(1,2,5-trimethylpyrrol-3-yl)methyl]cyclopentanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-10-8-12(11(2)15(10)3)9-14-13-6-4-5-7-13/h8,13-14H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTVXUTXOKHKSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)CNC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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